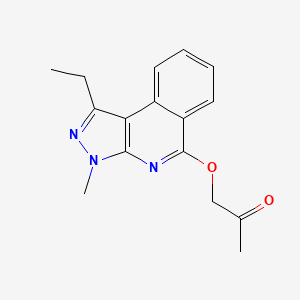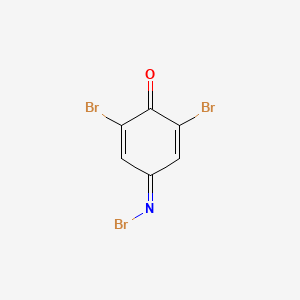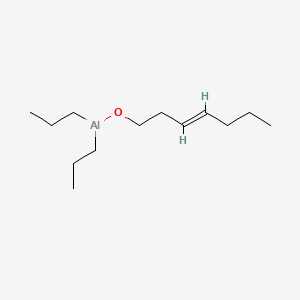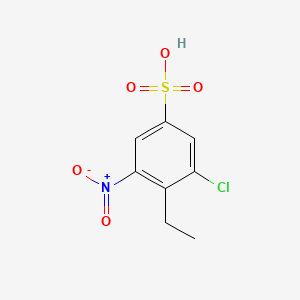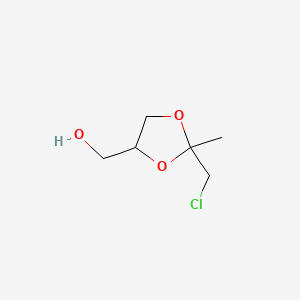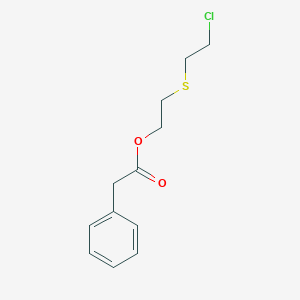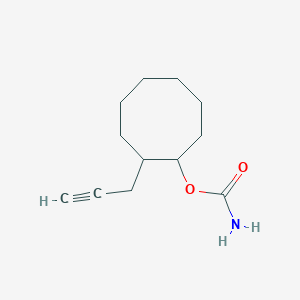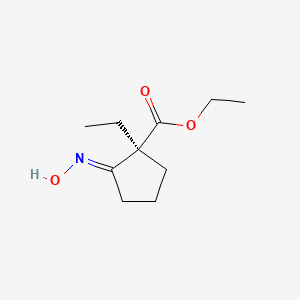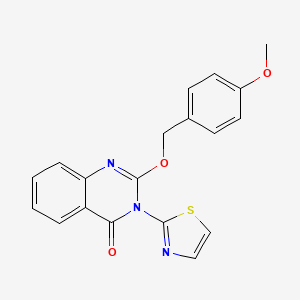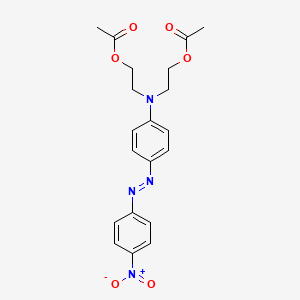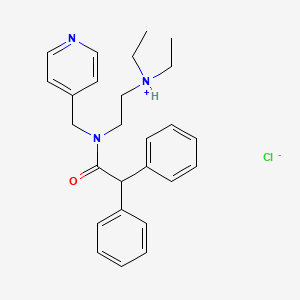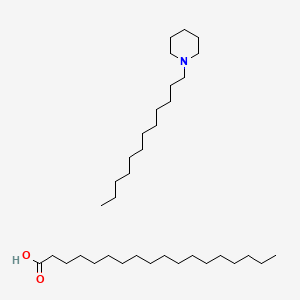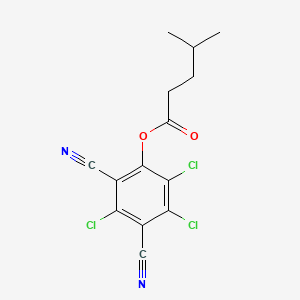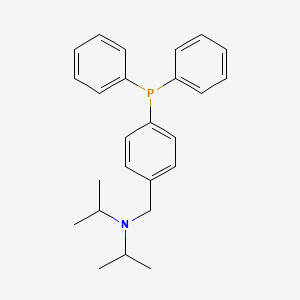
(p-((Diisopropylamino)methyl)phenyl)diphenylphosphine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(p-((Diisopropylamino)methyl)phenyl)diphenylphosphine: is a specialized organophosphorus compound characterized by its unique structure, which includes a diphenylphosphine group attached to a phenyl ring substituted with a diisopropylamino group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (p-((Diisopropylamino)methyl)phenyl)diphenylphosphine typically involves the following steps:
Starting Materials: : The synthesis begins with p-toluidine and diisopropylamine as the primary starting materials.
Formation of p-Toluenesulfonyl Chloride: : The p-toluidine is first converted to p-toluenesulfonyl chloride through a sulfonylation reaction.
Nucleophilic Substitution: : The p-toluenesulfonyl chloride undergoes nucleophilic substitution with diisopropylamine to form p-((diisopropylamino)methyl)toluene .
Phosphination: : The resulting p-((diisopropylamino)methyl)toluene is then reacted with chlorodiphenylphosphine to yield the final product, This compound .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can also enhance the efficiency of the production process.
化学反应分析
Types of Reactions
(p-((Diisopropylamino)methyl)phenyl)diphenylphosphine: can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding oxides or phosphine oxides.
Reduction: : Reduction reactions can lead to the formation of reduced derivatives.
Substitution: : Substitution reactions can occur at the phosphorus atom, leading to the formation of various phosphine derivatives.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (m-CPBA).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution product.
Major Products Formed
Oxidation Products: : Phosphine oxides and their derivatives.
Reduction Products: : Reduced phosphine derivatives.
Substitution Products: : Various substituted phosphine compounds.
科学研究应用
(p-((Diisopropylamino)methyl)phenyl)diphenylphosphine: has several scientific research applications:
Chemistry: : It can be used as a ligand in coordination chemistry, forming complexes with various metal centers.
Biology: : The compound may be employed in the study of enzyme inhibition and as a probe in biological systems.
Industry: : It can be used in the synthesis of advanced materials and as a catalyst in organic reactions.
作用机制
The mechanism by which (p-((Diisopropylamino)methyl)phenyl)diphenylphosphine exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a ligand, forming complexes with metal ions, which can influence various biochemical processes. The specific pathways and molecular targets depend on the context of its application.
相似化合物的比较
(p-((Diisopropylamino)methyl)phenyl)diphenylphosphine: can be compared with other similar compounds, such as tris(dimethylamino)phosphine and triisopropylphosphine . While these compounds share structural similarities, This compound
Similar Compounds
Tris(dimethylamino)phosphine
Triisopropylphosphine
Phosphine oxides
属性
CAS 编号 |
98816-60-5 |
|---|---|
分子式 |
C25H30NP |
分子量 |
375.5 g/mol |
IUPAC 名称 |
N-[(4-diphenylphosphanylphenyl)methyl]-N-propan-2-ylpropan-2-amine |
InChI |
InChI=1S/C25H30NP/c1-20(2)26(21(3)4)19-22-15-17-25(18-16-22)27(23-11-7-5-8-12-23)24-13-9-6-10-14-24/h5-18,20-21H,19H2,1-4H3 |
InChI 键 |
XRDSZJPPWTUFSW-UHFFFAOYSA-N |
规范 SMILES |
CC(C)N(CC1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(6-Trifluoromethyl-imidazo[1,2-a]pyridin-2-yl)-benzoic acid methyl ester](/img/structure/B15347713.png)
